molecular formula C12H16O3 B8319122 3-(2-Hydroxypentyloxy)benzaldehyde

3-(2-Hydroxypentyloxy)benzaldehyde

Cat. No.: B8319122
M. Wt: 208.25 g/mol
InChI Key: ARTLJOOOPLTLPP-UHFFFAOYSA-N
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Description

3-(2-Hydroxypentyloxy)benzaldehyde is a benzaldehyde derivative featuring a hydroxypentyloxy substituent at the 3-position of the aromatic ring. The compound’s structure combines a benzaldehyde core with a five-carbon alkyl chain containing a hydroxyl group at the second carbon, creating a polar yet moderately lipophilic moiety.

Properties

Molecular Formula

C12H16O3

Molecular Weight

208.25 g/mol

IUPAC Name

3-(2-hydroxypentoxy)benzaldehyde

InChI

InChI=1S/C12H16O3/c1-2-4-11(14)9-15-12-6-3-5-10(7-12)8-13/h3,5-8,11,14H,2,4,9H2,1H3

InChI Key

ARTLJOOOPLTLPP-UHFFFAOYSA-N

Canonical SMILES

CCCC(COC1=CC=CC(=C1)C=O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of Key Parameters

Compound Name Substituent Structure Molecular Weight (g/mol) LogD (pH 5.5) Key Properties Reference
This compound C5H11O (with -OH at C2) ~208.25* ~1.8 (est.) Moderate lipophilicity, polar hydroxyl
3-(Pyridin-2-yloxy)benzaldehyde Pyridine ring attached via O 215.22 N/A Enhanced polarity, coordination sites
3-Prop-2-ynyloxy-benzaldehyde Propargyloxy group (C≡CH2-O) 160.17 N/A Alkyne functionality for click chemistry
3-[3-(Trifluoromethyl)phenoxy]benzaldehyde CF3-substituted phenoxy 266.22 N/A High electron-withdrawing effect
3-Hydroxybenzaldehyde -OH at position 3 122.12 N/A High acidity, hydrogen bonding
3-[(2-Methoxyethoxy)methoxy]benzaldehyde Polyether chain 210.23 N/A Enhanced solubility in polar solvents

*Estimated based on structural analogs.

  • Substituent Effects: Hydroxyl Groups: The hydroxyl group in this compound likely increases water solubility compared to non-hydroxylated analogs like 3-(pyridin-2-yloxy)benzaldehyde . However, its pentyl chain may confer higher lipophilicity than shorter-chain derivatives (e.g., 3-Prop-2-ynyloxy-benzaldehyde, MW 160.17) . Heterocyclic Substituents: Derivatives with pyridine rings (e.g., 3-(pyridin-2-ylmethoxy)benzaldehyde) may exhibit metal-coordinating properties, useful in catalysis or medicinal chemistry .

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